5-Methyl-1,3,2-benzodithiazol-1-ium chloride
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Overview
Description
5-Methyl-1,3,2-benzodithiazol-1-ium chloride is a chemical compound with the molecular formula C7H6ClNS2. It is known for its unique structure, which includes a benzodithiazole ring system. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,3,2-benzodithiazol-1-ium chloride typically involves the reaction of 2-aminobenzenethiol with methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the benzodithiazole ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,3,2-benzodithiazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzodithiazole derivatives .
Scientific Research Applications
5-Methyl-1,3,2-benzodithiazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 5-Methyl-1,3,2-benzodithiazol-1-ium chloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A related compound with a similar benzothiazole ring system, known for its biological activities.
2-Aminobenzenethiol: A precursor in the synthesis of benzodithiazole compounds.
Methylbenzothiazole: Another methylated derivative with distinct chemical properties.
Uniqueness
5-Methyl-1,3,2-benzodithiazol-1-ium chloride is unique due to its specific structure and the presence of both sulfur and nitrogen atoms in the ring system. This gives it distinctive chemical reactivity and potential for various applications that are not shared by all similar compounds .
Properties
CAS No. |
91934-44-0 |
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Molecular Formula |
C7H6ClNS2 |
Molecular Weight |
203.7 g/mol |
IUPAC Name |
5-methyl-1,3,2-benzodithiazol-1-ium;chloride |
InChI |
InChI=1S/C7H6NS2.ClH/c1-5-2-3-6-7(4-5)10-8-9-6;/h2-4H,1H3;1H/q+1;/p-1 |
InChI Key |
YDUMWOCICVYZQN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=C(C=C1)[S+]=NS2.[Cl-] |
Origin of Product |
United States |
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